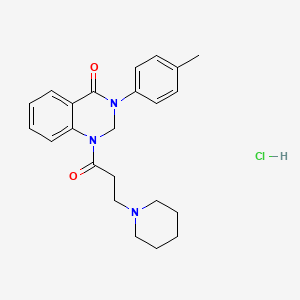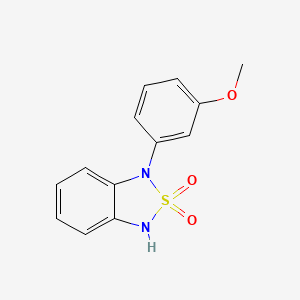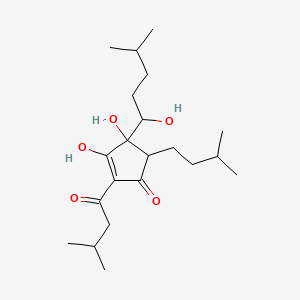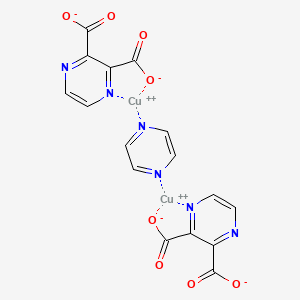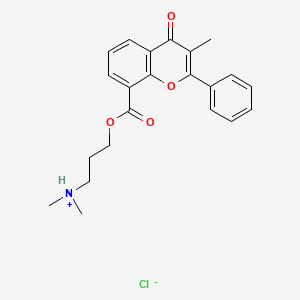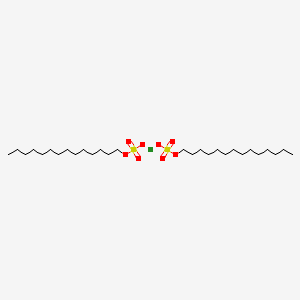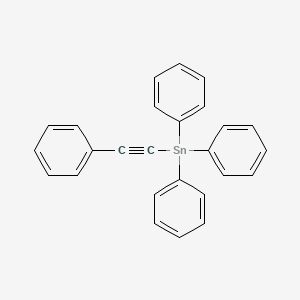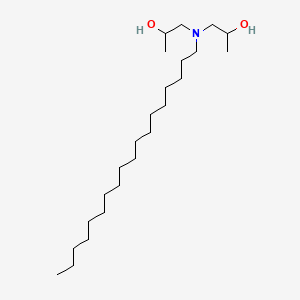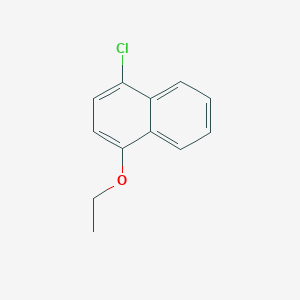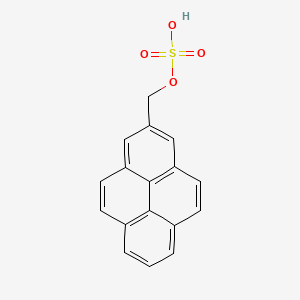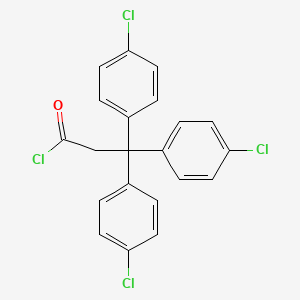
3,3,3-Tris(p-chlorophenyl)propionyl chloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3,3,3-Tris(p-chlorophenyl)propionyl chloride is a chemical compound known for its unique structure and reactivity It is characterized by the presence of three p-chlorophenyl groups attached to a propionyl chloride moiety
Métodos De Preparación
The synthesis of 3,3,3-Tris(p-chlorophenyl)propionyl chloride typically involves the reaction of p-chlorobenzene with propionyl chloride under specific conditions. One common method includes the use of a Friedel-Crafts acylation reaction, where aluminum chloride acts as a catalyst. The reaction conditions often require anhydrous environments and controlled temperatures to ensure the desired product is obtained with high purity.
Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and cost-effectiveness. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.
Análisis De Reacciones Químicas
3,3,3-Tris(p-chlorophenyl)propionyl chloride undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the chloride group is replaced by other nucleophiles.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, leading to the formation of different products.
Acylation: It can act as an acylating agent in the presence of suitable catalysts, forming acylated derivatives.
Common reagents used in these reactions include thionyl chloride, aluminum chloride, and various nucleophiles. The major products formed depend on the specific reaction conditions and the reagents used.
Aplicaciones Científicas De Investigación
3,3,3-Tris(p-chlorophenyl)propionyl chloride has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and heterocycles.
Biology: The compound can be used in the study of enzyme inhibition and protein interactions.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of 3,3,3-Tris(p-chlorophenyl)propionyl chloride involves its reactivity as an acylating agent. It can form covalent bonds with nucleophilic sites on target molecules, leading to the formation of acylated products. The molecular targets and pathways involved depend on the specific application and the nature of the reacting species.
Comparación Con Compuestos Similares
Similar compounds to 3,3,3-Tris(p-chlorophenyl)propionyl chloride include other acyl chlorides and trisubstituted phenyl derivatives. For example:
3,3,3-Tris(p-methylphenyl)propionyl chloride: Similar structure but with methyl groups instead of chloro groups.
3,3,3-Tris(p-bromophenyl)propionyl chloride: Similar structure but with bromo groups instead of chloro groups.
The uniqueness of this compound lies in its specific reactivity and the influence of the chloro substituents on its chemical behavior.
Propiedades
Número CAS |
2172-49-8 |
|---|---|
Fórmula molecular |
C21H14Cl4O |
Peso molecular |
424.1 g/mol |
Nombre IUPAC |
3,3,3-tris(4-chlorophenyl)propanoyl chloride |
InChI |
InChI=1S/C21H14Cl4O/c22-17-7-1-14(2-8-17)21(13-20(25)26,15-3-9-18(23)10-4-15)16-5-11-19(24)12-6-16/h1-12H,13H2 |
Clave InChI |
FPBMIAQHNZESKZ-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=CC=C1C(CC(=O)Cl)(C2=CC=C(C=C2)Cl)C3=CC=C(C=C3)Cl)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2,3,5,6-Tetra(thiophen-2-yl)thieno[3,2-b]thiophene](/img/structure/B15343339.png)
